molecular formula C16H19BrN4O2 B15105983 N-(6-bromo-1H-indazol-3-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

N-(6-bromo-1H-indazol-3-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15105983
M. Wt: 379.25 g/mol
InChI Key: NOEFTAUCIMTFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-1H-indazol-3-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound featuring a 6-bromo-substituted indazole core linked to a 5-oxopyrrolidine carboxamide scaffold with a 2-methylpropyl (isobutyl) side chain. This structure places it within the broader class of indazole-3-carboxamide derivatives, which are frequently associated with synthetic cannabinoid receptor agonists (SCRAs). The bromine atom at the 6-position of the indazole ring may enhance steric and electronic interactions with cannabinoid receptors (CB1/CB2), while the 5-oxopyrrolidine moiety introduces a ketone group that could influence metabolic stability and solubility compared to non-oxidized analogs .

Potential applications of this compound are speculative but may align with SCRAs, which mimic Δ9-THC effects. However, its pharmacological profile remains understudied, necessitating further research into receptor binding affinity, metabolic pathways, and toxicological effects.

Properties

Molecular Formula

C16H19BrN4O2

Molecular Weight

379.25 g/mol

IUPAC Name

N-(6-bromo-1H-indazol-3-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H19BrN4O2/c1-9(2)7-21-8-10(5-14(21)22)16(23)18-15-12-4-3-11(17)6-13(12)19-20-15/h3-4,6,9-10H,5,7-8H2,1-2H3,(H2,18,19,20,23)

InChI Key

NOEFTAUCIMTFLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NC2=NNC3=C2C=CC(=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with regulated synthetic cannabinoids listed in the Western Australia Medicines and Poisons Regulations 2016 (2020–2022 amendments). Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Regulatory Comparison of Indazole-3-Carboxamide Derivatives

Compound Name Indazole Substituent Side Chain Substituent Pyrrolidine/Carboxamide Modification Legal Status (WA, 2022)
N-(6-bromo-1H-indazol-3-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide 6-Bromo 2-Methylpropyl (Isobutyl) 5-Oxopyrrolidine Not listed
ADB-PINACA None Pentyl N-(2-methylpropyl) carboxamide Controlled
AB-CHMINACA None Cyclohexyl Methyl N-(2-methylpropyl) carboxamide Controlled
5F-AB-PINACA None 5-Fluoropentyl N-(2-methylpropyl) carboxamide Controlled

Key Findings:

Structural Modifications and Pharmacological Implications: The 6-bromo substituent in the target compound may enhance receptor binding compared to non-halogenated analogs like ADB-PINACA, as halogens often improve affinity through hydrophobic interactions . Oxidized rings are more susceptible to hepatic degradation but may reduce lipophilicity, affecting blood-brain barrier penetration. Isobutyl side chains (vs. pentyl or fluoropentyl in analogs) could lower potency due to reduced alkyl chain length, as longer chains (e.g., 5F-AB-PINACA’s fluoropentyl) are associated with higher CB1 efficacy .

Metabolic Stability :

  • Fluorinated analogs like 5F-AB-PINACA exhibit prolonged half-lives due to fluorine’s resistance to oxidative metabolism. The bromine in the target compound may confer similar stability but could increase molecular weight, impacting bioavailability.

Regulatory Status :

  • While ADB-PINACA, AB-CHMINACA, and 5F-AB-PINACA are explicitly controlled under WA regulations as of 2022, the target compound’s structural deviations (bromo, oxopyrrolidine) likely exclude it from current listings, highlighting the "analog loophole" common in SCRA regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.